Piperazine-1-carboxamide

Vue d'ensemble

Description

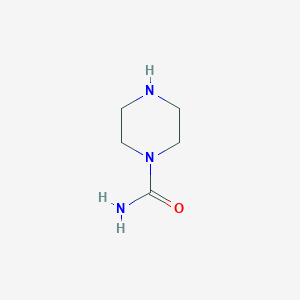

Piperazine-1-carboxamide is a chemical compound that belongs to the class of piperazine derivatives. Piperazine itself is a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is characterized by the presence of a carboxamide group (-CONH2) attached to the piperazine ring. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly in the development of pharmaceutical agents.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of piperazine-1-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of piperazine with a suitable carboxylating agent. For example, piperazine can react with phosgene or carbon dioxide in the presence of a base to form this compound. Another method involves the use of carbodiimides as coupling agents to facilitate the formation of the carboxamide bond.

Industrial Production Methods: In industrial settings, the production of this compound often employs continuous flow chemistry techniques. This approach allows for the efficient and scalable synthesis of the compound. For instance, a multi-step flow preparation method can be used, where piperazine is reacted with a carboxylating agent under controlled conditions to yield this compound .

Analyse Des Réactions Chimiques

Acylation Reactions

Piperazine-1-carboxamide undergoes acylation at the secondary amine group. This reaction typically involves:

- Reagents : Acyl chlorides (e.g., acetyl chloride) or acid anhydrides.

- Conditions : Basic environments (e.g., triethylamine, pyridine) in solvents like dichloromethane or THF.

- Products : N-Acyl derivatives (e.g., N-acetylthis compound).

Key Findings :

- A simplified one-pot synthesis method uses protonated piperazine derivatives with acyl chlorides under heterogeneous catalysis (e.g., metal ions on polymeric resins) to yield monosubstituted products efficiently .

- Microwave-assisted acylation reduces reaction times by up to 50% compared to traditional methods .

Alkylation Reactions

Alkylation modifies the piperazine ring by introducing alkyl groups:

- Reagents : Alkyl halides (e.g., methyl iodide) or alkyl sulfonates.

- Conditions : Polar aprotic solvents (e.g., DMF) with bases like NaH or K₂CO₃.

- Products : N-Alkylpiperazine-1-carboxamides.

Research Insights :

- Alkylation efficiency depends on steric hindrance; bulky substituents (e.g., tert-butyl) require elevated temperatures (80–100°C) .

- Industrial-scale processes employ continuous flow reactors to optimize yields and reduce byproducts.

Oxidation Reactions

The piperazine ring and carboxamide group are susceptible to oxidation:

- Reagents : KMnO₄ (acidic/neutral conditions), H₂O₂, or O₃.

- Conditions : Aqueous or alcoholic media at 25–60°C.

- Products : Piperazine-1,4-dione derivatives or ring-opened products.

Experimental Data :

- Oxidation with KMnO₄ in acetic acid yields N-oxide intermediates, which further degrade to diketopiperazines .

- Controlled ozonolysis cleaves the piperazine ring, generating urea derivatives .

Reduction Reactions

Reduction targets the carboxamide group or aromatic substituents:

- Reagents : LiAlH₄, NaBH₄, or catalytic hydrogenation (Pd/C, H₂).

- Conditions : Anhydrous ether or ethanol under inert atmospheres.

- Products : Piperazine-1-carboxamine or reduced heterocycles.

Case Study :

- Catalytic hydrogenation (10% Pd/C, 50 psi H₂) selectively reduces nitro groups in substituted derivatives without affecting the piperazine ring .

Substitution Reactions

Nucleophilic substitution occurs at the carboxamide carbonyl:

- Reagents : Amines, thiols, or alcohols.

- Conditions : Acidic or basic catalysis (e.g., HCl, NaOH).

- Products : Thioureas, ureas, or ester derivatives.

Mechanistic Insights :

- The carboxamide’s electrophilic carbonyl reacts with nucleophiles (e.g., aniline) to form substituted ureas via tetrahedral intermediates.

- Microwave irradiation accelerates substitution rates by enhancing molecular collisions .

Coordination Chemistry

This compound acts as a ligand in metal complexes:

- Metal Ions : Cu(II), Ni(II), Cd(II).

- Conditions : Aqueous or methanolic solutions at neutral pH.

- Products : Octahedral or square-planar complexes.

Structural Analysis :

- X-ray crystallography reveals that Cd(II) complexes adopt a distorted octahedral geometry, with piperazine nitrogen atoms coordinating the metal center .

Comparative Reactivity Table

Mechanistic and Synthetic Advancements

- Microwave-Assisted Synthesis :

- Green Chemistry Approaches :

Structural Influence on Reactivity

Applications De Recherche Scientifique

Cancer Research

Piperazine-1-carboxamide derivatives have shown promise in cancer treatment through their interaction with specific protein targets. A study highlighted the use of piperazine-urea derivatives as inhibitors of the YEATS domain-containing protein MLLT1, which is implicated in cancer progression. The crystal structures revealed distinct binding modes that provide insights into their potential as therapeutic agents targeting epigenetic modifications involved in tumorigenesis .

Case Study: YEATS Domain Inhibition

- Target: MLLT1 protein

- Mechanism: Acetyl/acyl-lysine mimetic

- Findings: Different binding modes compared to traditional inhibitors led to unique structural rearrangements within the protein, suggesting a novel approach for developing cancer therapeutics .

Neurological Disorders

This compound compounds have been investigated for their ability to modulate fatty acid amide hydrolase (FAAH), an enzyme linked to pain and anxiety disorders. Inhibiting FAAH can enhance endocannabinoid signaling, offering potential therapeutic benefits for conditions such as anxiety and chronic pain .

Pharmacological Insights

- Mechanism of Action: Modulation of endocannabinoid levels by inhibiting FAAH.

- Applications: Potential treatments for anxiety and pain management.

Metabolic Disorders

Research has also focused on the role of this compound derivatives as antagonists of cannabinoid receptors, specifically the peripheral type 1 cannabinoid receptor (CB1). These compounds may help address obesity and metabolic syndrome by selectively targeting peripheral receptors while minimizing central nervous system effects .

Case Study: CB1 Antagonists

- Findings: Piperazine derivatives demonstrated high selectivity for CB1 over CB2 receptors, with the most promising compound showing a Ki value of 4 nM, indicating potent activity .

Antifungal Activity

Piperazine-1-carboxamidine analogues were screened for antifungal properties, particularly against Candida albicans. The study linked their fungicidal activity to the induction of reactive oxygen species (ROS), demonstrating a novel mechanism of action that could be exploited for developing new antifungal therapies .

Key Findings

- Mechanism: Induction of ROS accumulation.

- Effectiveness: High fungicidal activity linked to structural characteristics of the compounds.

Inhibitors of CYP Enzymes

Recent studies have identified this compound derivatives as strong inhibitors of cytochrome P450 enzymes (CYP51 and CYP5122A1). These findings suggest potential applications in treating infections caused by parasites such as Leishmania, showcasing the compound's versatility beyond traditional therapeutic areas .

Summary of CYP Inhibition Studies

| Compound | Target Enzyme | IC50 Value |

|---|---|---|

| 4a | CYP51 | Low µM range |

| 18p | CYP5122A1 | ≤ 1 µM |

Mécanisme D'action

The mechanism of action of piperazine-1-carboxamide varies depending on its specific application. In medicinal chemistry, the compound often acts by binding to specific molecular targets, such as enzymes or receptors. For example, this compound derivatives can inhibit the activity of certain enzymes by forming stable complexes with them, thereby blocking their catalytic function. The molecular pathways involved may include modulation of signal transduction pathways or interference with metabolic processes .

Comparaison Avec Des Composés Similaires

Piperazine: The parent compound, which lacks the carboxamide group.

Piperazine-2-carboxamide: A similar compound with the carboxamide group attached at a different position on the piperazine ring.

N-Substituted Piperazines: Compounds where the nitrogen atoms in the piperazine ring are substituted with various functional groups.

Uniqueness: Piperazine-1-carboxamide is unique due to the presence of the carboxamide group, which imparts specific chemical and biological properties. This functional group enhances the compound’s ability to form hydrogen bonds, increasing its affinity for certain biological targets. Additionally, the carboxamide group can influence the compound’s solubility and stability, making it a valuable scaffold in drug design .

Activité Biologique

Piperazine-1-carboxamide is a compound derived from piperazine, a six-membered ring containing two nitrogen atoms. This derivative has garnered attention in pharmacology due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Structure and Properties

This compound features a basic piperazine structure that allows for modifications to enhance its pharmacological properties. The presence of two nitrogen atoms contributes to its polar nature, enhancing solubility and bioavailability. This structural versatility enables the development of various derivatives with tailored biological activities.

Antimicrobial Activity

Piperazine derivatives, including this compound, have demonstrated significant antimicrobial properties. A study highlighted that certain piperazine derivatives exhibited potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Table 1: Antimicrobial Activity of Piperazine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 25 µg/mL |

| This compound | Escherichia coli | 30 µg/mL |

| 1-(4-fluorophenyl)piperazine | Pseudomonas aeruginosa | 20 µg/mL |

Anticancer Activity

Research has shown that this compound exhibits promising anticancer activity against various cancer cell lines. In vitro studies indicated significant cytotoxic effects on human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. The mechanism involves inducing apoptosis and disrupting the cell cycle.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A recent study evaluated the cytotoxicity of this compound derivatives using the MTT assay:

- MCF-7 Cells : IC50 values were reported at approximately 62 µM.

- HCT-116 Cells : IC50 values were around 43 µM.

The results indicated that this compound induces S and G2/M phase arrest in these cells, leading to increased apoptosis rates.

Anti-inflammatory Activity

Piperazine derivatives also exhibit anti-inflammatory properties. A study assessed the anti-inflammatory effects through protein denaturation assays, revealing that this compound significantly inhibited protein denaturation compared to standard anti-inflammatory drugs.

Table 2: Anti-inflammatory Activity of Piperazine Derivatives

| Compound | % Inhibition at 100 µg/mL |

|---|---|

| This compound | 60% |

| Diclofenac (Standard) | 78% |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The presence of electron-withdrawing or electron-donating groups on the aromatic ring can enhance its interaction with biological targets. Studies suggest that modifications to the piperazine nitrogen atoms can also improve binding affinity to enzymes involved in disease pathways.

Propriétés

IUPAC Name |

piperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O/c6-5(9)8-3-1-7-2-4-8/h7H,1-4H2,(H2,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVXQBCUBSIPQGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80293039 | |

| Record name | piperazine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80293039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5623-95-0 | |

| Record name | 1-Piperazinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5623-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperazinecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005623950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Piperazinecarboxamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86952 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | piperazine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80293039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-PIPERAZINECARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A78BU5W9Y2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do piperazine-1-carboxamide derivatives interact with their targets?

A1: The specific mechanism of action varies depending on the target protein and the substituents on the this compound scaffold. Some derivatives act as antagonists, binding to receptors and blocking the binding of endogenous ligands. For instance, (+)-(2R,5S)-4-[4-cyano-3-(trifluoromethyl)phenyl]-2,5-dimethyl-N-[6-(trifluoromethyl)pyridin-3- yl]this compound (YM580) acts as a potent and peripherally selective androgen receptor (AR) antagonist. [] Others function as enzyme inhibitors, interfering with enzymatic activity. For example, N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}this compound inhibits mitochondrial membrane potential in tumor cells experiencing glucose starvation. []

Q2: What are the downstream effects of these interactions?

A2: Downstream effects are highly dependent on the specific target and its role in cellular pathways. Inhibition of the androgen receptor by YM580 leads to decreased prostate weight in rats, mimicking the effects of surgical castration. [] Blocking TRPM8 channels, as seen with N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)this compound (BCTC), can reduce cold-evoked responses in sensory neurons and modulate inflammatory cytokine expression in bronchial epithelial cells. [, , , ]

Q3: What spectroscopic data are typically used to characterize these compounds?

A4: Common spectroscopic techniques include:* NMR spectroscopy (1H NMR, 13C NMR): Provides information about the structure and connectivity of atoms within the molecule. [, ]* Mass spectrometry (MS): Determines the molecular weight and fragmentation pattern, aiding in structural elucidation. [, ]* Infrared spectroscopy (IR): Identifies functional groups present in the molecule based on their characteristic absorption frequencies. []

Q4: How do modifications to the this compound scaffold affect biological activity?

A5: Substitutions at various positions on the piperazine ring, the nitrogen of the carboxamide group, and the carbonyl group significantly influence potency, selectivity, and pharmacological properties. For example, in a series of thieno[2,3-d]pyrimidine derivatives, N-(4-chloro-3-(trifluoromethyl)phenyl)-4-(6-(4-(4-methylpiperazin-1-yl)phenyl)thieno[2,3-d]pyrimidin-4-yl)this compound (38k) emerged as the most potent VEGFR3 inhibitor. [] This highlights the importance of systematic structural modifications for optimizing desired activities. [, ]

Q5: Are there specific structural features associated with improved potency or selectivity for certain targets?

A6: Yes, SAR studies have revealed key structural features influencing activity. For instance, introducing a bulky substituent at the 4-position of the piperazine ring often enhances activity for certain targets. [, ] Similarly, the presence of electron-withdrawing groups on the aromatic ring attached to the carboxamide nitrogen can increase potency. []

Q6: What is known about the stability of this compound derivatives?

A6: Stability can vary depending on the specific compound and environmental factors like temperature, pH, and exposure to light.

Q7: What formulation strategies are employed to improve stability, solubility, or bioavailability?

A8: Researchers utilize various formulation strategies, including:* Salt formation: Forming hydrochloride salts can improve water solubility and stability. []* Prodrugs: Designing prodrugs that are cleaved in vivo to release the active compound can enhance bioavailability.* Nanoparticle formulations: Encapsulating the compound in nanoparticles can improve solubility, stability, and targeted delivery. []

Q8: What types of in vitro assays are used to assess the biological activity of these compounds?

A9: Various in vitro assays are employed depending on the target, including:* Cell proliferation assays: Measure the ability of the compound to inhibit the growth of cancer cells. [, ] * Reporter gene assays: Assess the compound's ability to modulate the activity of specific signaling pathways. []* **Enzyme inhibition assays: ** Determine the compound's potency in inhibiting the target enzyme. [, ]

Q9: What animal models are used to study the in vivo efficacy of this compound derivatives?

A10: Animal models are selected based on the therapeutic area of interest. For example:* Rodent models of pain: Used to evaluate the analgesic effects of compounds targeting TRPV1 or FAAH. [, ]* Xenograft models of cancer: Assess the ability of compounds to inhibit tumor growth in vivo. []

Q10: What is known about the toxicity and safety profile of this compound derivatives?

A10: Toxicity and safety profiles are compound-specific and require thorough evaluation. Preclinical studies in animals help determine the therapeutic window and potential adverse effects.

Q11: Are there specific structural features associated with increased toxicity?

A11: Certain structural moieties may raise toxicity concerns, such as those known to be metabolically labile or to form reactive metabolites.

Q12: How is computational chemistry used in the development of this compound derivatives?

A13: Computational approaches play a vital role in:* Virtual screening: Identifying potential drug candidates from large databases of chemical structures. []* Molecular docking: Predicting the binding mode and affinity of compounds to their targets. []* Quantitative Structure-Activity Relationship (QSAR) modeling: Developing models to predict the biological activity of novel compounds based on their structural features. [, ]* Molecular dynamics (MD) simulations: Studying the dynamic behavior of compounds and their interactions with target proteins. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.